5beta-Cholestane-3,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5.BETA.-CHOLESTANE-3,6-DIONE typically involves the oxidation of cholesterol derivatives. The reaction conditions often require the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete oxidation .
Industrial Production Methods
In industrial settings, the production of 5.BETA.-CHOLESTANE-3,6-DIONE may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5.BETA.-CHOLESTANE-3,6-DIONE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The compound can undergo substitution reactions at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: More oxidized derivatives.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5.BETA.-CHOLESTANE-3,6-DIONE has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex steroids and other organic compounds.
Biology: Studied for its role in biological pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including its effects on cholesterol metabolism.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5.BETA.-CHOLESTANE-3,6-DIONE involves its interaction with specific molecular targets and pathways. It is known to affect cholesterol metabolism by inhibiting certain enzymes involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels within cells, which can have various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cholestane-3,5-dione
- Cholestane-3,7-dione
- Cholestane-3,6-diol
Uniqueness
5.BETA.-CHOLESTANE-3,6-DIONE is unique due to its specific stereochemistry and the presence of two ketone groups at the 3 and 6 positions. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Properties
CAS No. |
22799-16-2 |
---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-18,20-24H,6-16H2,1-5H3/t18-,20+,21-,22+,23+,24+,26-,27-/m1/s1 |
InChI Key |
LNGLEOIUQBVRRY-XYLRQVFISA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
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